Methyl 3-[(2S)-oxiran-2-yl]propanoate is an organic compound with the molecular formula and a molecular weight of 130.14 g/mol. It is classified as an ester, specifically an oxirane derivative, and is known for its potential applications in organic synthesis and medicinal chemistry. The compound's structure features a methyl ester group attached to a propanoate backbone, with an epoxide (oxirane) ring contributing to its reactivity and utility in various chemical transformations.
Methyl 3-[(2S)-oxiran-2-yl]propanoate can be sourced from commercial suppliers, with notable availability from chemical databases such as BenchChem. It is classified under several categories, including:
The synthesis of methyl 3-[(2S)-oxiran-2-yl]propanoate typically involves the reaction of oxirane (ethylene oxide) with propionic acid. This reaction is catalyzed by tertiary amines, which facilitate the ring-opening of the oxirane and subsequent esterification with propionic acid.
The structural representation of methyl 3-[(2S)-oxiran-2-yl]propanoate can be described using various notations:
Property | Value |
---|---|
CAS Number | 85428-31-5 |
IUPAC Name | Methyl 3-[(2S)-oxiran-2-yl]propanoate |
InChI | InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key | XCRNWWBUCYZWRL-YFKPBYRVSA-N |
Canonical SMILES | COC(=O)CCC1CO1 |
This data illustrates the compound's functional groups and stereochemistry, highlighting its potential for diverse chemical reactions.
Methyl 3-[(2S)-oxiran-2-yl]propanoate participates in various chemical reactions:
The mechanism of action for methyl 3-[(2S)-oxiran-2-yl]propanoate primarily involves the nucleophilic attack on the epoxide ring. The process includes:
This mechanism underpins its reactivity and utility in synthetic applications.
Methyl 3-[(2S)-oxiran-2-yl]propanoate exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
These properties make it an interesting candidate for further research and application development.
Methyl 3-[(2S)-oxiran-2-y]propanoate has a variety of applications across scientific fields:
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: